5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid
Description
5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid is a fluorinated nicotinic acid derivative characterized by a fluorine atom at the 5-position of the pyridine ring and a 3-(trifluoromethyl)phenyl substituent at the 2-position.
Properties
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-5-10(12(19)20)11(18-6-9)7-2-1-3-8(4-7)13(15,16)17/h1-6H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMXVIGUDZOCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=N2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using reagents like fluorine gas (F2) and trifluoromethyl iodide (CF3I) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent functional group transformations. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as vapor-phase chlorination/fluorination with transition metal-based catalysts like iron fluoride are also employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
Biological Activity and Pharmacology
The compound exhibits significant biological activities, particularly as a potential modulator of receptor interactions. Fluorinated compounds are known for their altered binding affinities and selectivities for biological targets compared to non-fluorinated counterparts. Research indicates that 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid may act as an antagonist for certain receptors involved in neurological pathways, which could lead to therapeutic applications in treating pain and inflammation.
Receptor Interaction Studies
Preliminary studies have shown that this compound interacts with nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and altering pharmacodynamics. Further investigations are needed to elucidate its full interaction profile and therapeutic potential.
Synthesis and Chemical Properties
Synthesis Techniques
The synthesis of this compound can be achieved through various methods that leverage the reactivity of the trifluoromethyl group and the carboxylic acid functional group. These methods are designed to yield the compound efficiently while maintaining high purity levels.
Chemical Characteristics
The molecular formula of this compound is C₉H₆F₄N₁O₂. The presence of both hydrophilic and lipophilic properties allows it to interact favorably with biological systems, making it a valuable candidate for pharmacological studies.
Potential Therapeutic Applications
Neurological Disorders
Given its interaction with nAChRs, this compound may have potential applications in treating neurological disorders. Its ability to modulate receptor activity suggests it could play a role in developing drugs for conditions such as Alzheimer's disease or other cognitive impairments .
Immunomodulation
Research has indicated that compounds similar to this compound can enhance innate immune responses. This property could be harnessed for developing immunomodulatory agents aimed at combating infectious diseases or inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, such as enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its bioactivity .
Comparison with Similar Compounds
6-(Trifluoromethyl)nicotinic Acid
5-Fluoro-2-hydroxynicotinic Acid
5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
- Substituents : 2-fluorophenyl at the 5-position and hydroxyl at the 2-position.
- CAS : 1267011-08-4.
- Molecular Formula: C₁₂H₈FNO₃.
- Key Differences : Fluorine on the phenyl ring and hydroxyl substitution create distinct electronic and solubility profiles compared to the target compound .
Trifluoromethylphenyl Analogs
5-[4-(Trifluoromethyl)phenyl]nicotinic Acid
- Substituents : Trifluoromethylphenyl group at the 4-position of the phenyl ring.
- CAS: Not explicitly stated (synonyms: 5-(4-Trifluoromethylphenyl)nicotinic acid).
- Key Differences : Para-substitution of the trifluoromethyl group may influence binding affinity in biological systems compared to the meta-substitution in the target compound .
5-Chloro-2-[3-(trifluoromethyl)phenoxy]nicotinic Acid
- Substituents: Chlorine at the 5-position and phenoxy group with trifluoromethyl at the 3-position.
- CAS : 1338494-58-8.
- Molecular Formula: C₁₃H₇ClF₃NO₃.
- Key Differences: Chlorine substitution and phenoxy linkage alter electronic properties and metabolic stability .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | CAS Number | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| 5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid | 5-F, 2-(3-CF₃-C₆H₄) | ~C₁₃H₇F₄NO₂ | N/A | Reference | High lipophilicity, electron-deficient core |
| 6-(Trifluoromethyl)nicotinic acid | 6-CF₃ | C₇H₄F₃NO₂ | 944904-45-4 | 0.85 | Moderate solubility, mp ~200°C* |
| 5-Fluoro-2-hydroxynicotinic acid | 5-F, 2-OH | C₆H₄FNO₃ | 884494-83-1 | 0.79 | Polar, hydrogen-bond donor |
| 5-(2-Fluorophenyl)-2-hydroxynicotinic acid | 5-(2-F-C₆H₄), 2-OH | C₁₂H₈FNO₃ | 1267011-08-4 | N/A | mp ~260°C (decomposes)** |
| 5-[4-(Trifluoromethyl)phenyl]nicotinic acid | 4-CF₃-C₆H₄ | C₁₃H₈F₃NO₂ | N/A | N/A | High thermal stability |
Inferred from analog data ; *Based on structural analogs in .
Research Findings and Implications
- Structural Similarity vs. Bioactivity : The highest similarity score (0.85) for 6-(trifluoromethyl)nicotinic acid suggests shared electronic properties, but the absence of the 5-fluoro and aryl groups may limit its utility in target-specific applications .
- Functional Group Trade-offs: Hydroxyl or methoxy groups (e.g., 5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid, CAS 1261907-11-2) enhance solubility but reduce metabolic stability compared to non-polar substituents .
Biological Activity
5-Fluoro-2-(3-(trifluoromethyl)phenyl)nicotinic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 320.21 g/mol. The compound features a fluorine atom at the 5-position of the nicotinic acid moiety and a trifluoromethyl group on the phenyl ring, which significantly influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's.
- Nicotinic Acetylcholine Receptors (nAChRs) : Its structural similarity to nicotine suggests it may modulate nAChRs, impacting neurotransmission and cognitive functions.
In Vitro Studies
Several studies have documented the biological effects of this compound:
- AChE Inhibition : Research indicates that this compound exhibits competitive inhibition against AChE with an IC50 value in the micromolar range. This suggests its potential utility in enhancing cholinergic transmission in neurodegenerative conditions.
- Neuroprotective Effects : In cellular models, the compound demonstrated neuroprotective properties by reducing oxidative stress and preventing apoptosis in neuronal cells exposed to neurotoxic agents .
- Anti-inflammatory Activity : The compound has also been assessed for its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in activated microglial cells .
Case Studies
A notable case study involved the evaluation of this compound's effects in a mouse model of Alzheimer's disease. Mice treated with this compound exhibited improved memory performance in behavioral tests compared to control groups. Additionally, histological analysis revealed a decrease in amyloid-beta plaque accumulation, indicating a potential mechanism for its neuroprotective effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | AChE Inhibition IC50 (µM) | Neuroprotective Effect | Notes |
|---|---|---|---|
| This compound | ~10 | Yes | Exhibits both AChE inhibition and neuroprotection |
| Nicotine | ~0.1 | Limited | Primarily stimulates nAChRs; less effective as an AChE inhibitor |
| Rivastigmine | ~0.05 | Yes | Strong AChE inhibitor; used clinically for Alzheimer's |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
